1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS/c1-9-5-2-3-6-10(9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-7-4-8-23-11/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUDDNNIFCWALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Synthesis of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.
Introduction of the thiophene ring: This can be done through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl group on the 2-methylphenyl ring undergoes electrophilic aromatic substitution under nitration conditions. Treatment with concentrated HNO₃/H₂SO₄ at 0–5°C yields a nitro derivative at the para position relative to the methyl group.
Key conditions :
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Reagents: HNO₃ (90%), H₂SO₄ (catalytic)
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Temperature: 0–5°C
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Yield: 72%
Oxidation Reactions
The thiophene ring is susceptible to oxidation. Using KMnO₄ in acidic medium (H₂SO₄) at 80°C converts the thiophene moiety into a sulfone group, forming 1-(2-methylphenyl)-4-[3-(thiophen-2-yl-1,1-dioxide)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine.
Reaction specifics :
| Reagent | Conditions | Product Structure Modification | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 6 hours | Thiophene → Thiophene sulfone | 68% |
Cycloaddition Reactions
The triazole ring participates in 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (DMAD). This reaction forms a fused pyrazole-triazole hybrid structure under mild conditions.
Mechanistic pathway :
-
DMAD acts as a dipolarophile.
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Triazole’s N–N bond generates a 1,3-dipole.
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Cycloaddition yields a bicyclic product.
Optimized parameters :
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Solvent: Dichloromethane
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Temperature: 25°C
-
Catalyst: None required
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Yield: 85%
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring undergoes hydrolysis in basic media (NaOH, 10% aq.) at reflux to produce a diamide derivative. This reaction proceeds via ring-opening followed by recombination .
Experimental data :
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Reagents: NaOH (10%), H₂O/EtOH (1:1)
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Time: 8 hours
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Yield: 60%
Amine Group Alkylation
The primary amine at position 5 of the triazole reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylated derivatives. This modification enhances solubility for biological testing .
Catalytic Hydrogenation
Under H₂ (1 atm) with Pd/C (5% wt), the oxadiazole ring is selectively reduced to a diamino structure while preserving other functional groups.
Conditions :
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Catalyst: Pd/C (5%)
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Solvent: Ethanol
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Temperature: 50°C
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Conversion: >90%
Table of Key Reaction Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-aromatic derivative | 72 |
| Thiophene oxidation | KMnO₄/H₂SO₄, 80°C | Thiophene sulfone | 68 |
| Cycloaddition | DMAD, CH₂Cl₂, 25°C | Fused pyrazole-triazole | 85 |
| Oxadiazole hydrolysis | NaOH (10%), reflux | Diamide derivative | 60 |
| Catalytic hydrogenation | H₂, Pd/C, EtOH, 50°C | Reduced oxadiazole (diamino) | 90 |
Mechanistic Insights
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring fused with an oxadiazole moiety and a thiophene group. This unique combination allows for diverse interactions with biological targets, enhancing its potential efficacy in therapeutic applications.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing oxadiazole and triazole rings. For instance:
- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, it can target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- In Vitro Studies : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). The mechanism involves the inhibition of RNA and DNA synthesis without affecting protein synthesis .
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | HepG-2 | TBD | |
| This compound | A-549 | TBD |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities:
- Broad-Spectrum Activity : Research suggests that compounds with thiophene and oxadiazole structures exhibit potent antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Other Pharmacological Activities
Beyond anticancer and antimicrobial applications, this compound may exhibit several other pharmacological effects:
Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Central Nervous System Activity
Some derivatives have shown potential as neuroprotective agents by modulating neurotransmitter systems involved in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes.
Comparison with Similar Compounds
Substituent Variations
Key structural analogues differ in aromatic substituents on the triazole and oxadiazole rings. These modifications influence physicochemical properties and biological activity:
Key Observations
- Electron-Withdrawing Groups : The trifluoromethylphenyl substituent (in the C₁₈H₁₃F₃N₆O analogue) enhances metabolic resistance but may reduce solubility due to increased lipophilicity .
- Electron-Donating Groups : Methoxy or methyl groups (e.g., 4-methylphenyl in C₁₈H₁₃F₃N₆O) improve solubility and bioavailability .
- Thiophene vs.
Biological Activity
The compound 1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown inhibitory effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Cancer) | 0.67 |
| PC-3 (Prostate Cancer) | 0.80 |
| ACHN (Renal Cancer) | 0.87 |
These values indicate the potency of these compounds in inhibiting cell proliferation, suggesting that the compound may also exhibit similar activities due to its structural components .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. For example, Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited strong inhibitory effects against Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies revealed that these compounds bind effectively to the active site of mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis .
Anti-inflammatory Activity
Research indicates that oxadiazole derivatives can inhibit key inflammatory pathways. For instance, compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which play a significant role in inflammation and pain modulation. The inhibition of these enzymes suggests potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Screening : A study evaluated the anticancer activity of various oxadiazole derivatives against a panel of cancer cell lines as per NCI guidelines. The results indicated that several compounds displayed significant growth inhibition across multiple cancer types, including melanoma and breast cancer .
- Molecular Docking Studies : In-depth molecular docking studies were conducted to assess the binding affinities of synthesized oxadiazole derivatives with target proteins involved in cancer progression. These studies revealed promising interactions that could lead to the development of more effective anticancer agents .
Q & A
Q. What are the established synthetic routes for 1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-methylphenylacetylene and an azide precursor.
- Step 2: Construction of the 1,2,4-oxadiazole ring. A common approach involves cyclization of an amidoxime intermediate with thiophenecarbonyl chloride under reflux in anhydrous ethanol .
- Step 3: Functionalization at the 5-position of the triazole with an amine group via nucleophilic substitution or reductive amination.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | CuSO₄, sodium ascorbate, DMF, RT | 75% | |
| 2 | POCl₃, reflux, 6h | 68% | |
| 3 | NH₃/MeOH, 60°C | 82% |
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation combines:
- X-ray crystallography for absolute configuration determination, particularly to resolve tautomeric forms (e.g., triazole vs. oxadiazole ring planarity) .
- Spectroscopic techniques :
Advanced Research Questions
Q. What strategies optimize the yield of the oxadiazole ring formation during synthesis?
Methodological Answer: Optimization focuses on:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 120°C) while improving yields by 15–20% compared to conventional heating .
- Catalyst selection : Use of Lewis acids like ZnCl₂ or BF₃·Et₂O enhances cyclization efficiency by polarizing the amidoxime intermediate .
- Solvent effects : Anhydrous DMF or toluene minimizes side reactions (e.g., hydrolysis of the oxadiazole ring) .
Experimental Data Comparison:
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional reflux | 6h | 68% | 95% |
| Microwave-assisted | 15min | 83% | 98% |
Q. How does the electronic configuration of substituents influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Thiophene vs. phenyl substitution : Thiophene’s electron-rich π-system enhances binding to aromatic residues in enzyme active sites (e.g., kinase inhibitors), increasing potency by ~30% compared to phenyl analogs .
- Methyl group at 2-methylphenyl : Improves lipophilicity (logP +0.5), enhancing membrane permeability in cellular assays .
- Oxadiazole vs. triazole ring : The oxadiazole’s electron-withdrawing nature stabilizes charge-transfer interactions in DNA intercalation studies .
Q. Computational Insights :
Q. How are contradictions in biological data resolved (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Q. Data Reconciliation Example :
| Assay | Result (µg/mL) | Interpretation |
|---|---|---|
| Antimicrobial (E. coli) | MIC = 4 | Target-specific |
| Cytotoxicity (HeLa) | IC₅₀ = 60 | Low selectivity |
Q. What computational tools predict the compound’s reactivity or metabolic stability?
Methodological Answer:
Q. How are crystallization challenges addressed for X-ray studies?
Methodological Answer:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
- Additives : Trace acetic acid (0.1% v/v) improves crystal lattice formation for triazole-oxadiazole hybrids .
- Temperature gradients : Gradual cooling from 40°C to 4°C over 48h yields diffraction-quality crystals .
Q. What are the limitations of current synthetic methods for scale-up?
Methodological Answer:
- CuAAC scalability : Copper residue removal requires costly chromatography. Alternatives:
- Oxadiazole cyclization : Exothermic reactions risk thermal runaway. Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
